molecular formula C18H26N2O4 B3040448 Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 203047-36-3

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate

Cat. No.: B3040448
CAS No.: 203047-36-3
M. Wt: 334.4 g/mol
InChI Key: KQKSAJRTFZKQCO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H24N2O4. It is a derivative of piperazine, featuring a tert-butyl group and a methoxycarbonyl moiety

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The tert-butyl group in this compound is often introduced through Boc protection of amines. This involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

  • Methoxycarbonylation: The methoxycarbonyl group can be introduced by reacting the benzyl group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted piperazines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. The methoxycarbonyl group can act as a leaving group in biochemical reactions, influencing the compound's reactivity.

Comparison with Similar Compounds

  • Tert-butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate: Similar structure but lacks the benzyl group.

  • Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate: Contains a bromo group instead of the benzyl group.

Uniqueness: The presence of the benzyl group in tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate provides unique chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 4-[(3-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)13-14-6-5-7-15(12-14)16(21)23-4/h5-7,12H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKSAJRTFZKQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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